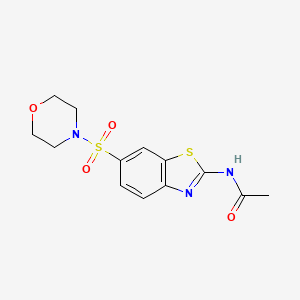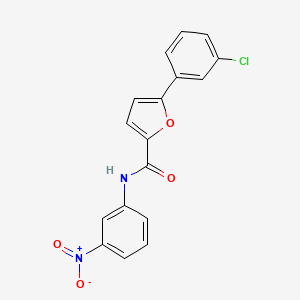
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a morpholine sulfonyl group, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced by reacting the benzothiazole intermediate with morpholine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Acetylation: The final step involves the acetylation of the benzothiazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate nucleophilic attack.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: N-substituted derivatives
Aplicaciones Científicas De Investigación
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzothiazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of both a morpholine sulfonyl group and an acetamide moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-9(17)14-13-15-11-3-2-10(8-12(11)21-13)22(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPBDNUVYAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5820500.png)
![7-[(2,4-DIFLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5820506.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
![12-bromo-10-hydroxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B5820526.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)



![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B5820568.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
